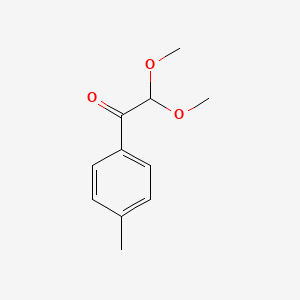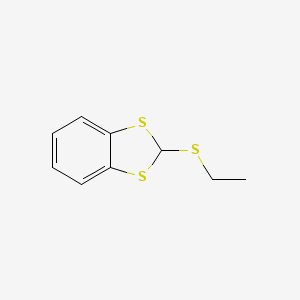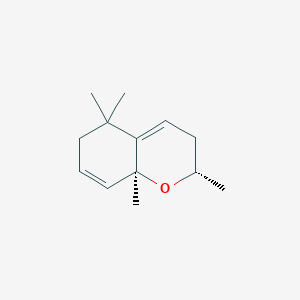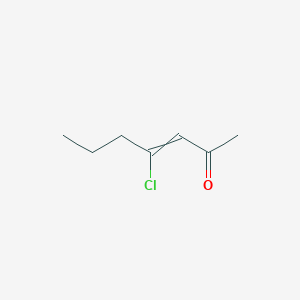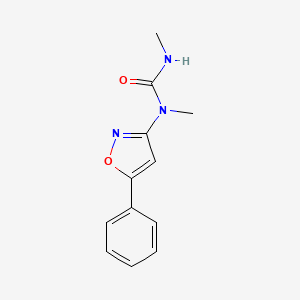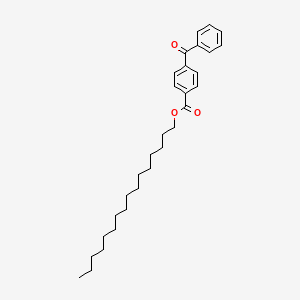![molecular formula C18H15NO2 B14628335 Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- CAS No. 55241-57-1](/img/structure/B14628335.png)
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- is a heterocyclic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its presence in various biologically active molecules. Isoxazole derivatives are often explored for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkenes to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and eco-friendly synthetic routes. The use of continuous flow reactors and green chemistry principles is becoming more prevalent to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
55241-57-1 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
5-[3-(4-methylphenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C18H15NO2/c1-12-7-9-14(10-8-12)17-18(20-17)16-11-15(19-21-16)13-5-3-2-4-6-13/h2-11,17-18H,1H3 |
Clave InChI |
CBFIVUWBCBJTBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(O2)C3=CC(=NO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



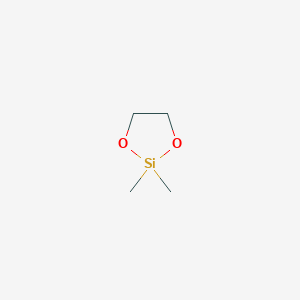
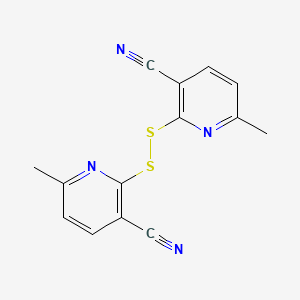
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)

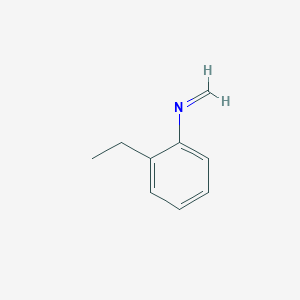
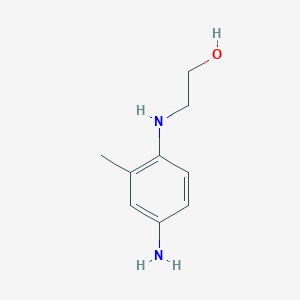
silane](/img/structure/B14628319.png)
